2-Aminobutyric acid
Overview
Description
2-Aminobutyric acid, also known as Alpha-aminobutyric acid, is an alpha-amino acid that is butyric acid bearing a single amino substituent located at position 2 . It has a role as a human metabolite and is a monocarboxylic acid and a non-proteinogenic alpha-amino acid . It is functionally related to butyric acid . It is a natural product found in Euphorbia prostrata, Ascochyta medicaginicola, and other organisms .
Synthesis Analysis
L-2-Aminobutyric acid is synthesized from L-threonine and L-aspartic acid through a β-transamination reaction . Asymmetric synthesis of an unnatural amino acid was demonstrated by ω-transaminase from Vibrio fluvialis JS17. L-2-Aminobutyric acid was synthesized from 2-oxobutyric acid and benzylamine with an enantiomeric excess higher than 99% .
Molecular Structure Analysis
The molecular formula of 2-Aminobutyric acid is C4H9NO2 . The molecular weight is 103.12 g/mol . The IUPAC name is 2-aminobutanoic acid . The InChI is InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) .
Chemical Reactions Analysis
2-Aminobutyric acid is involved in multiple physiological processes, including stress response, growth, and development . It is generated by an amino group transfer reaction to 2-oxobutyric acid, a byproduct of cysteine biosynthesis from cystathionine .
Physical And Chemical Properties Analysis
2-Aminobutyric acid is a white crystalline solid . It is used in the biosynthesis of nonribosomal peptides and acts as a receptor antagonist .
Scientific Research Applications
Biotechnological Production
2-Aminobutyric acid (l-ABA) is recognized as a key intermediate for synthesizing several important pharmaceuticals. A notable development is the production of l-ABA from l-threonine via a one-pot system involving l-threonine deaminase, l-leucine dehydrogenase, and formate dehydrogenase. This method has been demonstrated to be more cost-effective than traditional chemical processes, showing high yield and productivity (Tao et al., 2014). Additionally, the fermentative production of l-ABA using metabolic engineering techniques has been explored, making the biosynthesis process environmentally friendly and more suitable for industrial-scale production (Jian-Miao Xu et al., 2019).
Enzymatic Synthesis and Resolution
A significant application of 2-aminobutyric acid lies in its enzymatic synthesis and resolution. Strategies include employing microbial lipase for high enantioselectivity in producing l-ABA (Z. An et al., 2017), and utilizing ω-transaminase for the asymmetric synthesis of l-ABA from achiral reactants (J. Shin & Byung-Gee Kim, 2009). Furthermore, the active-site engineering of ω-transaminase from Ochrobactrum anthropi has been reported for the preparation of L-2-aminobutyric acid, showcasing enhanced catalytic activity (Zhiwei Zhang et al., 2021).
Structural and Diffusion Behavior
The structural and diffusion behavior of dl-2-aminobutyric acid (AABA) in aqueous solutions has been studied, providing insights into its physicochemical properties. NMR spectroscopy and theoretical calculations indicate the predominant species of AABA in these solutions is the extended zwitterionic form, contrasting with the curled form of GABA (M. Rodrigo et al., 2019).
Impact on Antimicrobial Activity
The position of Aib (2-aminoisobutyric acid) residues in peptides has been found to significantly define their antimicrobial activity. This research elucidates the impact of Aib residues on the conformation and biological activity of ion channel-forming peptides (H. Yamaguchi et al., 2002).
Future Directions
Recent studies have reported GABA as a major regulator of abiotic stress and thus opening new avenues in research on emerging roles of GABA in abiotic stress acclimation in plants . This review sheds light on developing GABA-enriched plant varieties and food products, and provides insights for efficient production of GABA through synthetic biology approaches .
properties
IUPAC Name |
2-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862679 | |
Record name | Butanoic acid, 2-amino- | |
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Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
Record name | DL-alpha-Amino-n-butyric acid | |
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Product Name |
2-Aminobutyric acid | |
CAS RN |
2835-81-6, 1492-24-6, 80-60-4 | |
Record name | α-Aminobutyric acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |
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Record name | alpha-Aminobutyric acid | |
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Record name | L-Butyrine | |
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Record name | DL-2-Aminobutyric acid | |
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Record name | Butanoic acid, 2-amino- | |
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Record name | Butanoic acid, 2-amino- | |
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Record name | (±)-2-aminobutyric acid | |
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Record name | 2-aminobutyric acid | |
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Record name | .ALPHA.-AMINOBUTYRIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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